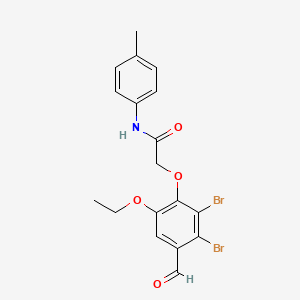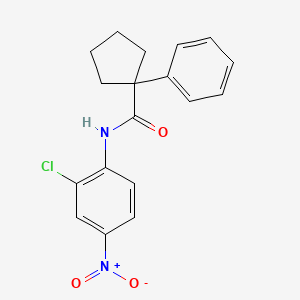![molecular formula C14H16N4O5S2 B2383872 2-[[5-(3-Morpholin-4-ylsulfonylphényl)-1,3,4-oxadiazol-2-yl]sulfanyl]acétamide CAS No. 796996-60-6](/img/structure/B2383872.png)
2-[[5-(3-Morpholin-4-ylsulfonylphényl)-1,3,4-oxadiazol-2-yl]sulfanyl]acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[5-(3-Morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a chemical compound that has gained considerable attention in the field of scientific research. This compound has been synthesized using various methods and has shown promising results in various research applications.
Mécanisme D'action
The mechanism of action of 2-[[5-(3-Morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide involves the inhibition of various enzymes and pathways involved in inflammation and cancer. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in the inflammatory response. Additionally, this compound has been shown to inhibit the activation of various signaling pathways involved in cancer progression, such as the Akt and NF-κB pathways.
Biochemical and Physiological Effects:
2-[[5-(3-Morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are key mediators of the inflammatory response. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[[5-(3-Morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide in lab experiments is its specificity towards the targeted enzymes and pathways. This compound has been shown to have minimal off-target effects, which makes it a promising candidate for therapeutic applications. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 2-[[5-(3-Morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide. One of the potential applications of this compound is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has shown promising results in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. Further research is needed to investigate the potential of this compound as a diagnostic tool for various diseases. Additionally, the development of more efficient synthesis methods and the improvement of its solubility could enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis method for 2-[[5-(3-Morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide involves the reaction of 3-morpholin-4-ylsulfonylphenylhydrazine with 2-chloroacetyl chloride and potassium thiocyanate in the presence of triethylamine. The reaction is carried out in anhydrous acetonitrile and the product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
- Anticancer Research Les chercheurs ont étudié le potentiel de 2-[[5-(3-Morpholin-4-ylsulfonylphényl)-1,3,4-oxadiazol-2-yl]sulfanyl]acétamide comme agent anticancéreux. Ses parties sulfonamide et oxadiazole peuvent contribuer à inhiber la croissance tumorale ou les métastases.
Biologie chimique et conception de médicaments
Propriétés
IUPAC Name |
2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5S2/c15-12(19)9-24-14-17-16-13(23-14)10-2-1-3-11(8-10)25(20,21)18-4-6-22-7-5-18/h1-3,8H,4-7,9H2,(H2,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARQYUFODMLSQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

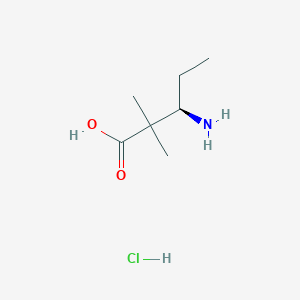

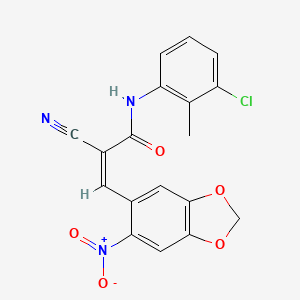
![1-[6-(4-Methoxyphenyl)pyridazin-3-yl]-N-(4-methylpiperazin-1-yl)piperidine-3-carboxamide](/img/structure/B2383794.png)

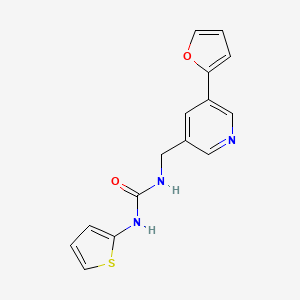
![2-[[1-[2-(Triazol-1-yl)ethyl]piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2383797.png)

![1-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenylethane-1,2-dione](/img/structure/B2383801.png)
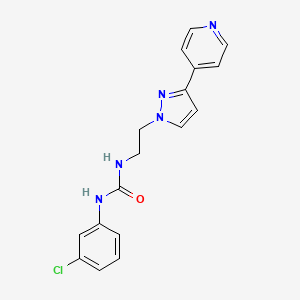
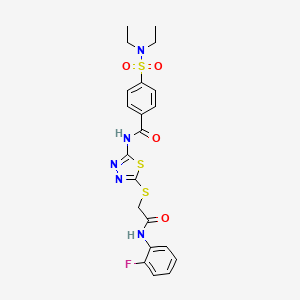
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2383808.png)
